2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
Description
2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide (hereafter referred to as Compound 42) is a pyrrolo-pyrimidine derivative developed as a potent inhibitor of heat shock protein 90 (Hsp90). Discovered via high-throughput screening, it was optimized through structure-based design and medicinal chemistry to enhance biochemical potency, metabolic stability, and pharmacokinetic (PK) properties . Key structural features include:
- A pyrrolo[3,4-d]pyrimidine core, which facilitates interactions with Hsp90’s ATP-binding pocket.
- A 4-fluoro-1H-pyrazol-1-yl ethoxy side chain at the 2-position of the phenyl ring, improving target affinity.
- A 2,2-difluoropropyl carboxamide group, enhancing metabolic stability and oral bioavailability.
Compound 42 demonstrated significant efficacy in a melanoma A2058 xenograft model, supported by favorable PK/pharmacodynamic (PD) relationships, positioning it as a promising oncology candidate .
Properties
IUPAC Name |
2-amino-4-[4-chloro-2-[2-(4-fluoropyrazol-1-yl)ethoxy]-6-methylphenyl]-N-(2,2-difluoropropyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N7O2/c1-12-5-13(23)6-17(35-4-3-33-8-14(24)7-29-33)18(12)19-15-9-32(10-16(15)30-20(27)31-19)21(34)28-11-22(2,25)26/h5-8H,3-4,9-11H2,1-2H3,(H,28,34)(H2,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGGXYIIIARJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NC(=NC3=C2CN(C3)C(=O)NCC(C)(F)F)N)OCCN4C=C(C=N4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673009 | |
| Record name | 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207961-33-8 | |
| Record name | 2-Amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a synthetic organic molecule with significant biological activity. Its complex structure and specific substituents contribute to its potential therapeutic applications, particularly in oncology and as a modulator of specific biological pathways.
- Molecular Formula : C22H23ClF3N7O2
- Molecular Weight : 509.918 g/mol
- CAS Number : 1207961-33-8
- Purity : Typically 95% .
This compound has been identified as a potent inhibitor of the interaction between menin and mixed lineage leukemia (MLL) proteins, which is crucial for the proliferation of MLL-rearranged leukemia cells. The binding affinity to menin is characterized by a dissociation constant () of 24 nM and an inhibitory concentration () of 31 nM .
In Vitro Studies
Research indicates that this compound effectively inhibits the growth of MLL leukemia cells with a growth inhibition concentration () of approximately 0.55 µM. This demonstrates its potential as a targeted therapy for specific leukemias associated with MLL mutations .
Off-target Activity
The compound exhibits minimal off-target activity when profiled against a panel of kinases and G-protein coupled receptors (GPCRs), indicating a favorable selectivity profile for its intended targets .
Pharmacological Profile
The pharmacological characteristics of this compound suggest it could be utilized in treating conditions where modulation of the MLL pathway is beneficial. Its high selectivity and potency make it an attractive candidate for further development.
Case Study: MLL-AF9 Leukemia Cells
A study conducted on MLL-AF9 leukemia cells demonstrated that the compound significantly inhibited cell proliferation at submicromolar concentrations. The selectivity index (SI), which measures the compound's effectiveness against cancer cells relative to normal cells, was reported as less than 6, indicating promising therapeutic potential with manageable toxicity .
Structure-Based Optimization
Further optimization efforts have focused on enhancing the drug-like properties of this compound, including improving its metabolic stability and cellular permeability. Variations in substituents have shown to impact both activity and pharmacokinetics significantly .
Comparative Analysis of Related Compounds
| Compound Name | Binding Affinity (Kd) | IC50 (nM) | GI50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Compound A | 24 nM | 31 | 0.55 | <6 |
| Compound B | TBD | TBD | TBD | TBD |
| Compound C | TBD | TBD | TBD | TBD |
Note: TBD = To Be Determined based on ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
Pyrrolo-pyrimidine derivatives are a well-explored class in drug discovery due to their versatility in targeting kinases and chaperones like Hsp90. Below is a comparative analysis of Compound 42 with structurally related analogs:
Table 1: Structural and Bioactivity Comparison
Mechanistic Insights from Structural Variations
- Hsp90 Selectivity : Compound 42’s 4-fluoro-pyrazole ethoxy group and chloro-methylphenyl motif are critical for Hsp90 binding, distinguishing it from analogs like 2a (), which lacks these substituents .
- Metabolic Stability: The 2,2-difluoropropyl carboxamide in Compound 42 reduces oxidative metabolism compared to non-fluorinated alkyl chains in other analogs, as evidenced by improved PK profiles .
- Scaffold Influence: highlights that compounds sharing a pyrrolo-pyrimidine core (e.g., Compound 42, 2a) likely target ATP-binding pockets, but substituents dictate specificity.
Efficacy and Pharmacokinetic Advantages
- In Vivo Efficacy: Compound 42’s tumor growth inhibition in melanoma models surpasses earlier Hsp90 inhibitors due to optimized solubility and tissue penetration .
- Oral Bioavailability : The difluoropropyl group enhances oral absorption relative to analogs with bulkier substituents (e.g., Compound 13 in ), which may suffer from poor bioavailability .
Preparation Methods
Cyclization of Pyrimidine Precursors
The pyrrolo[3,4-d]pyrimidine scaffold is synthesized through cyclocondensation reactions. Patent CN101830904B outlines a method for analogous pyrrolopyrimidines using ethyl cyanoacetate and thiourea under basic conditions (sodium ethoxide in ethanol), followed by dehydrogenation and chlorination. Adapting this approach:
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Step 1 : Ethyl cyanoacetate reacts with thiourea in ethanol at 0–5°C to form 2-mercapto-4-amino-6-hydroxypyrimidine (yield: 83%).
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Step 2 : Desulfurization with active nickel in ammonia yields 4-amino-6-hydroxypyrimidine (yield: 87%).
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Step 3 : Cyclization with 2-chloroacetaldehyde in aqueous sodium acetate forms the pyrrolo[3,4-d]pyrimidine core (yield: 90%).
Key reaction :
Functionalization of the Phenyl Ring
Chlorination and Methyl Group Introduction
The 4-chloro-2-hydroxy-6-methylphenyl substituent is synthesized via Friedel-Crafts alkylation and chlorination:
Ethoxy Side Chain Installation
The 2-(4-fluoro-1H-pyrazol-1-yl)ethoxy group is introduced via Williamson ether synthesis:
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Step 1 : 4-Fluoro-1H-pyrazole is reacted with 1,2-dibromoethane in the presence of K₂CO₃ to form 1-(2-bromoethoxy)-4-fluoro-1H-pyrazole.
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Step 2 : The bromoethoxy intermediate undergoes nucleophilic substitution with the phenolic oxygen of the chloromethylphenyl group (K₂CO₃, DMF, 80°C, 12 h).
Reaction conditions :
Carboxamide Formation at Position 6
Activation of the Carboxylic Acid
The pyrrolo[3,4-d]pyrimidine-6-carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
Coupling with 2,2-Difluoropropylamine
The acyl chloride reacts with 2,2-difluoropropylamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base:
Yield : 75–85% (estimated from analogous reactions in WO2007012953A2).
Final Assembly and Purification
Suzuki-Miyaura Coupling
The functionalized phenyl group is coupled to the pyrrolo[3,4-d]pyrimidine core via a palladium-catalyzed cross-coupling:
Amination at Position 2
The 2-chloro intermediate undergoes ammonolysis in a sealed tube with NH₃/MeOH at 100°C for 12 h.
Data Tables
Table 1 : Key Intermediate Yields
| Intermediate | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| 4-Amino-6-hydroxypyrimidine | 87 | 98.6 | |
| Pyrrolo[3,4-d]pyrimidine-4-ol | 90 | 99.2 | |
| Functionalized phenyl group | 78 | 97.5 |
Table 2 : Optimization of Carboxamide Coupling
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Et₃N | DCM | 25 | 85 |
| DIPEA | THF | 40 | 82 |
| NaHCO₃ | DMF | 60 | 70 |
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination : Use of directed ortho-metalation (DoM) ensures precise chloro and methyl group placement.
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Pyrazole Stability : 4-Fluoro-1H-pyrazole is moisture-sensitive; reactions are conducted under anhydrous conditions.
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Palladium Catalyst Costs : Pd(PPh₃)₄ is replaced with Pd(OAc)₂ with ligand recycling to reduce expenses .
Q & A
Q. What synthetic strategies are commonly employed to construct the pyrrolo[3,4-d]pyrimidine core in this compound?
The pyrrolo[3,4-d]pyrimidine core can be synthesized via cyclocondensation of substituted aminopyrroles with reagents like formamide or phenylamine under reflux conditions. For example, describes using 3-aminopyrroles and formamide in DMF under reflux to form the pyrimidine ring. Key steps include protecting reactive groups (e.g., amines) and optimizing solvent systems (e.g., methanol or ethanol-DMF mixtures) to enhance cyclization efficiency .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential. In , H and C NMR were used to verify substituent positions, while IR confirmed carbonyl groups. High-resolution MS validated molecular weight, with fragmentation patterns aiding in structural elucidation .
Q. How is intermediate purity monitored during multi-step synthesis?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking reaction progress. highlights using TLC to monitor coupling reactions, followed by silica gel chromatography for purification. Crystallization from ethanol or DMF is often employed for final intermediates .
Q. What role do protecting groups play in the synthesis of this compound?
Protecting groups (e.g., Boc or pivaloyl) prevent undesired reactions at sensitive sites. details using pivaloyl anhydride (PivO) to protect amines during chlorination steps, followed by deprotection with POCl to activate intermediates for subsequent couplings .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the 4-fluoro-1H-pyrazole moiety?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for introducing aryl/heteroaryl groups. demonstrates coupling chloro/fluoro-substituted benzyl groups with pyrazole derivatives using Pd catalysts. Optimizing reaction time, temperature, and ligand choice (e.g., PPh) improves yields . For sterically hindered substrates, microwave-assisted synthesis may enhance reactivity .
Q. What methodologies resolve conflicting data in reaction yields during scale-up?
Systematic Design of Experiments (DoE) can identify critical variables. For example, shows varying yields (2–5%) across methods A, B, and C due to differences in solvents and catalysts. Statistical tools like ANOVA help isolate factors (e.g., solvent polarity, temperature) affecting reproducibility .
Q. How are overlapping NMR signals addressed in structural analysis?
Advanced techniques like 2D NMR (COSY, HSQC, HMBC) differentiate overlapping proton environments. utilized H-C HMBC to assign quaternary carbons in the pyrrolo-pyrimidine core. Deuterated solvents (e.g., DMSO-d) and variable-temperature NMR further resolve complex splitting patterns .
Q. What computational approaches predict reactivity in synthetic pathways?
Density Functional Theory (DFT) calculations model transition states and intermediates. For example, ’s synthesis of pyrazole derivatives could benefit from DFT to predict regioselectivity in electrophilic substitutions. Molecular docking may also guide modifications for target binding affinity .
Methodological Insights from Evidence
- Contradiction Analysis : highlights yield discrepancies between methods A (3 hours, 25% NH) and B (6–8 hours, formamide), emphasizing the need to balance reaction time and reagent choice for optimal efficiency .
- By-Product Identification : In , by-products from incomplete chlorination were characterized via LC-MS, guiding adjustments in POCl stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
